molecular formula C14H10N2O B11881115 1-Naphthyl(methoxy)Propanedinitrile

1-Naphthyl(methoxy)Propanedinitrile

Cat. No.: B11881115
M. Wt: 222.24 g/mol
InChI Key: DNZHTXMVRROGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthyl(methoxy) Propanedinitrile is an organic compound with the molecular formula C15H10N2O. It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propanedinitrile group. This compound is used in various chemical research and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthyl(methoxy) Propanedinitrile can be synthesized through several synthetic routes. One common method involves the reaction of 1-naphthol with methoxyacetonitrile in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 1-Naphthyl(methoxy) Propanedinitrile often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Naphthyl(methoxy) Propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthyl(methoxy) Propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Naphthyl(methoxy) Propanedinitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved often include oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylacetonitrile: Similar structure but lacks the methoxy group.

    2-Naphthyl(methoxy) Propanedinitrile: Similar structure but with the methoxy group in a different position.

    1-Naphthyl(methoxy) Acetonitrile: Similar structure but with a shorter carbon chain

Uniqueness

1-Naphthyl(methoxy) Propanedinitrile is unique due to the presence of both a methoxy group and a propanedinitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-(naphthalen-1-ylmethoxy)propanedinitrile

InChI

InChI=1S/C14H10N2O/c15-8-13(9-16)17-10-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,10H2

InChI Key

DNZHTXMVRROGFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.